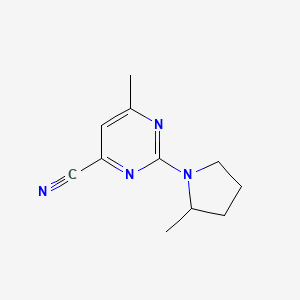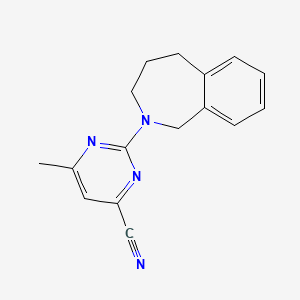
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one involves the inhibition of specific enzymes and proteins that are involved in various biochemical pathways. The compound has been observed to inhibit the activity of specific enzymes, such as tyrosine kinases, which play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one has been observed to have various biochemical and physiological effects. The compound has shown anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also shown anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, the compound has shown anti-microbial activity by inhibiting the growth of specific microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one in lab experiments include its high potency and specificity towards specific targets. The compound is relatively easy to synthesize and can be obtained in high yield and purity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the use of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one in scientific research. One potential direction is the development of novel anti-cancer drugs based on the compound's mechanism of action. Another potential direction is the use of the compound as a lead compound for the development of new anti-inflammatory and anti-microbial drugs. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and to identify potential drug-drug interactions.
In conclusion, 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one is a chemical compound that has shown promising results in various scientific research studies. The compound has potential applications in the field of medicinal chemistry and can be used as a lead compound for the development of novel drugs. However, further studies are needed to determine its safety and efficacy in vivo and to identify potential drug-drug interactions.
Métodos De Síntesis
The synthesis of 3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one involves the reaction of 3,4-dimethylaniline with 2-methyl-4H-3,1-benzoxazin-4-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-14(10-12(11)2)19-13(3)18-16-7-5-4-6-15(16)17(19)20/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYILVXHYTESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-2-methylquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)


![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)

![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)
![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)


![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)
![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)